molecular formula C9H11N3OS B12219891 (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide CAS No. 7441-53-4

(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide

Cat. No.: B12219891
CAS No.: 7441-53-4
M. Wt: 209.27 g/mol
InChI Key: LXYOGTSBYWAKMS-IZZDOVSWSA-N
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Description

(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phenyl ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide typically involves the condensation reaction between 2-hydroxyacetophenone and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, modulating various signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

    (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide: Similar structure but with different substituents on the phenyl ring.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and hydrazinecarbothioamide groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

7441-53-4

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

[(E)-1-(2-hydroxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H3,10,12,14)/b11-6+

InChI Key

LXYOGTSBYWAKMS-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=CC=C1O

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1O

Origin of Product

United States

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